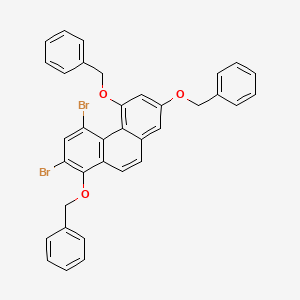
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene: is an organic compound that belongs to the phenanthrene family Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings The compound is characterized by the presence of three benzyloxy groups and two bromine atoms attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene typically involves multiple steps, including the bromination of phenanthrene and subsequent benzyloxylation. The general synthetic route can be summarized as follows:
Bromination of Phenanthrene: Phenanthrene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.
Benzyloxylation: The dibromophenanthrene intermediate is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate to form the benzyloxy groups at the 1, 5, and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of 1,5,7-Tris(benzyloxy)phenanthrene.
Substitution: Formation of 1,5,7-Tris(benzyloxy)-2,4-disubstituted phenanthrene derivatives.
Scientific Research Applications
1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy groups and bromine atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,5,7-Tris(benzyloxy)phenanthrene: Lacks the bromine atoms, leading to different chemical reactivity and applications.
2,4-Dibromophenanthrene: Lacks the benzyloxy groups, resulting in different physical and chemical properties.
1,5,7-Tris(methoxy)-2,4-dibromophenanthrene: Contains methoxy groups instead of benzyloxy groups, affecting its solubility and reactivity.
Uniqueness: 1,5,7-Tris(benzyloxy)-2,4-dibromophenanthrene is unique due to the combination of benzyloxy groups and bromine atoms, which impart specific chemical properties and potential applications. The presence of both electron-donating benzyloxy groups and electron-withdrawing bromine atoms allows for fine-tuning of the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
88811-89-6 |
|---|---|
Molecular Formula |
C35H26Br2O3 |
Molecular Weight |
654.4 g/mol |
IUPAC Name |
2,4-dibromo-1,5,7-tris(phenylmethoxy)phenanthrene |
InChI |
InChI=1S/C35H26Br2O3/c36-30-20-31(37)35(40-23-26-14-8-3-9-15-26)29-17-16-27-18-28(38-21-24-10-4-1-5-11-24)19-32(33(27)34(29)30)39-22-25-12-6-2-7-13-25/h1-20H,21-23H2 |
InChI Key |
XPHFWSLKOJDBFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)C=CC4=C3C(=CC(=C4OCC5=CC=CC=C5)Br)Br)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


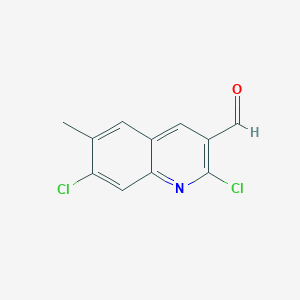
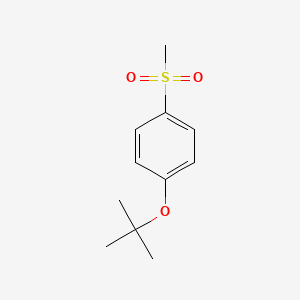
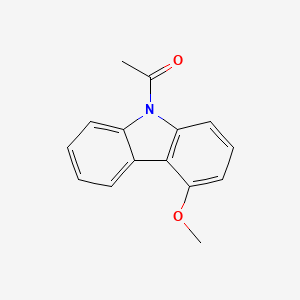
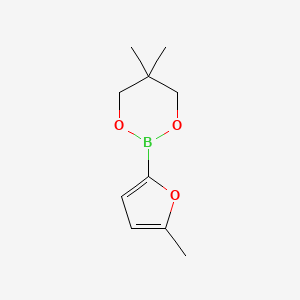
![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
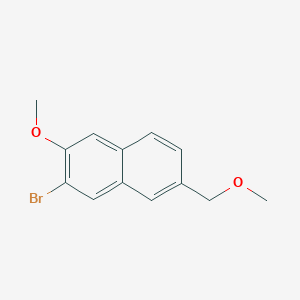
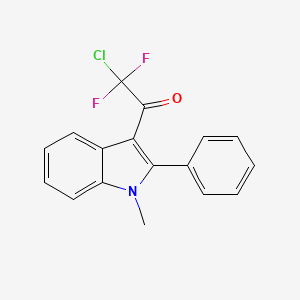
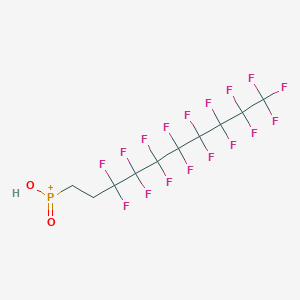
![5,8-Dimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14132561.png)
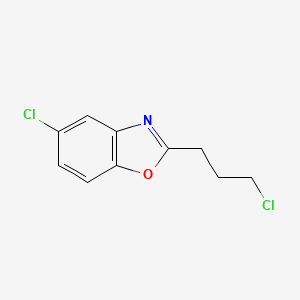

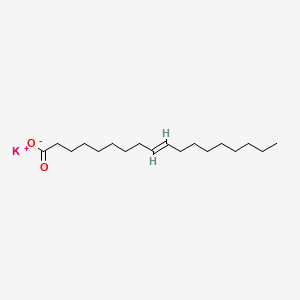
![Ethyl 2-[4-chloro-2-(3,5-difluorobenzoyl)phenoxy]acetate](/img/structure/B14132602.png)
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
